molecular formula C10H7N5OS B2745540 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one CAS No. 131842-34-7

2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one

Cat. No. B2745540
M. Wt: 245.26
InChI Key: WSDBZJYXJRENKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C10H7N5OS . It has a molecular weight of 245.26 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C10H7N5OS . It contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in the molecule would be determined by techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, and solubility. For 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one, the melting point is reported to be 234-235°C . Other properties like boiling point and solubility are not specified in the available resources .

Scientific Research Applications

Synthetic Methodologies

A key aspect of the research on 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one and related compounds involves innovative synthetic approaches for constructing complex molecular structures. For example, the use of silver catalysis has been demonstrated to produce diverse functionalized isoquinolines through complex annulations involving a silver carbenoid intermediate, highlighting an alternative entry to transformations of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles (Yang et al., 2017). Additionally, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives via a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol represents another significant synthetic methodology, emphasizing the utility of recyclable catalysts (Niknam et al., 2011).

Biological Activities

Research into the biological activities of 2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one derivatives reveals promising antituberculosis and cytotoxicity profiles. A study synthesized a series of 3-heteroarylthioquinoline derivatives showing significant activity against Mycobacterium tuberculosis H37Rv, with two compounds exhibiting the most potent activity without toxic effects on mouse fibroblasts (Chitra et al., 2011). Additionally, novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties have shown good antipyretic and anti-inflammatory activities, demonstrating the therapeutic potential of these compounds (Ghorab et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area.

properties

IUPAC Name

2-sulfanylidene-3-(1H-1,2,4-triazol-5-yl)-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5OS/c16-8-6-3-1-2-4-7(6)13-10(17)15(8)9-11-5-12-14-9/h1-5H,(H,13,17)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDBZJYXJRENKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-sulfanyl-3-(4H-1,2,4-triazol-3-yl)-3,4-dihydroquinazolin-4-one

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